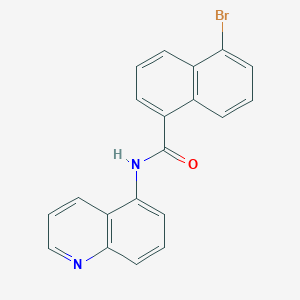

5-bromo-N-(5-quinolinyl)-1-naphthamide

Description

5-Bromo-N-(5-quinolinyl)-1-naphthamide is a brominated naphthamide derivative featuring a quinolinyl amine substituent. These involve coupling brominated acyl chlorides with aminoquinoline derivatives under anhydrous conditions, achieving moderate yields (e.g., 62% for the quinolin-3-yl analog) . The quinolinyl group likely contributes to π-π stacking interactions and hydrogen bonding, which are critical for biological activity or material properties.

Properties

Molecular Formula |

C20H13BrN2O |

|---|---|

Molecular Weight |

377.2 g/mol |

IUPAC Name |

5-bromo-N-quinolin-5-ylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C20H13BrN2O/c21-17-9-2-5-13-14(17)6-1-7-15(13)20(24)23-19-11-3-10-18-16(19)8-4-12-22-18/h1-12H,(H,23,24) |

InChI Key |

RDMMSUYWPOQRMZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=CC=CC4=C3C=CC=N4 |

Canonical SMILES |

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=CC=CC4=C3C=CC=N4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Naphthamide and Indoline Derivatives

- 5-Bromo-N-(4-bromophenyl)-1-naphthamide (): Structure: Differs in the aromatic substituent (4-bromophenyl vs. 5-quinolinyl). Molecular Weight: 405.08 g/mol (vs. ~375–400 g/mol for quinolinyl analogs).

- 5-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-pivaloylindoline-6-sulfonamide (15h) (): Structure: Incorporates a sulfonamide group and trifluoromethyl substituent, enhancing electronegativity and metabolic stability. Functional Role: Indoline-sulfonamide derivatives are reported as autophagy inhibitors, suggesting divergent biological targets compared to naphthamide-quinolinyl compounds .

Quinolinyl Acetamide Derivatives ()

Compounds 57–60 in share a quinolinyl acetamide backbone but differ in indolin-3-ylidene substituents:

| Compound ID | Substituent on Indolin-3-ylidene | Activity Value* |

|---|---|---|

| 57 | 5-amino-1-(4-bromobenzyl) | 5.411 |

| 58 | 5-hydroxymethyl-1-(4-bromobenzyl) | 5.208 |

| 59 | 5-cyanamido-1-(4-bromobenzyl) | 6.878 |

| 60 | 3-aminoisoxazol-5-ylmethyl | 5.322 |

*Activity values (unlabeled in ) may correlate with binding affinity or inhibitory potency. The cyanamido-substituted compound 59 exhibits the highest activity (6.878), suggesting that electron-withdrawing groups enhance interactions with biological targets .

Brominated Pyrazole Derivatives (AB8 and AB9) ()

- Structure : AB8 (5-bromo) and AB9 (3,5-dibromo) feature pyrazole-pyridine-amine scaffolds.

- Functional Role : Both act as mixed-type corrosion inhibitors in acidic environments, achieving up to 95% efficiency at 10⁻³ M (AB9). The dibromo substitution in AB9 enhances electron density and adsorption on steel surfaces .

- Contrast with Target Compound: While 5-bromo-N-(5-quinolinyl)-1-naphthamide may share bromine’s electronegative properties, its naphthamide backbone likely prioritizes biological over industrial applications.

Molecular Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|

| Target Compound (Inferred) | ~375–400 | Bromo, naphthamide, quinolinyl |

| 5-Bromo-N-(4-bromophenyl)-1-naphthamide | 405.08 | Bromo, naphthamide, bromophenyl |

| AB9 | ~320–340 | Dibromo, pyrazole, pyridine |

Bromine’s presence increases molecular weight and lipophilicity, impacting solubility and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.